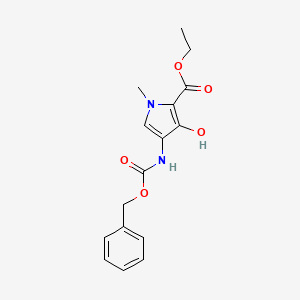

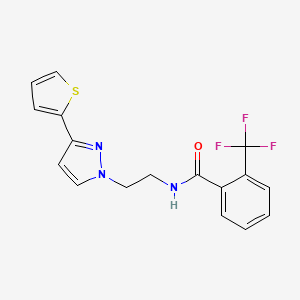

![molecular formula C6H12ClNO B2712459 (1S,2S,5R)-rel-3-Azabicyclo[3.1.0]hexan-2-ylmethanol hydrochloride CAS No. 1818847-65-2](/img/structure/B2712459.png)

(1S,2S,5R)-rel-3-Azabicyclo[3.1.0]hexan-2-ylmethanol hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1S,2S,5R)-rel-3-Azabicyclo[3.1.0]hexan-2-ylmethanol hydrochloride, also known as salvinorin A, is a potent hallucinogenic compound found in the leaves of Salvia divinorum, a plant native to Mexico. Salvinorin A is unique in its chemical structure and mechanism of action compared to other known hallucinogens.

科学的研究の応用

Preparation and Synthetic Applications

The preparation and synthetic utility of azabicyclo[3.1.0]hexane derivatives have been extensively explored. For instance, a batchwise, multigram preparation of 2-azabicyclo-[2.1.1]hexane hydrochloride was developed, highlighting a key synthetic step involving an intramolecular displacement to forge the bicyclic ring system (Liao et al., 2016). Additionally, a simple three-component reaction was utilized for the synthesis of 1-azabicyclo[3.1.0]hexane-3-ene derivatives, demonstrating the method's eco-friendliness and excellent product yields (Ghorbani et al., 2016).

Pharmaceutical Applications

The azabicyclo[3.1.0]hexane scaffold has been identified in compounds with potential therapeutic applications. For example, DOV 21,947, a compound inhibiting the reuptake of serotonin, norepinephrine, and dopamine, showed antidepressant-like effects in animal models, suggesting its utility in treating major depressive disorders (Skolnick et al., 2003). Similarly, DOV 216,303, another "triple" reuptake inhibitor, displayed promising antidepressant activity and a favorable safety profile in both preclinical and clinical settings (Skolnick et al., 2006).

Mechanistic Insights and Chemical Transformations

Research has also provided mechanistic insights into chemical reactions involving azabicyclo[3.1.0]hexane derivatives. For instance, a study on the synthesis of 3-azabicyclo[3.1.0]hexanes via insertion of cyclopropylmagnesium carbenoids into an intramolecular C–H bond adjacent to a nitrogen atom demonstrated the efficiency and versatility of this approach, yielding products with up to 94% efficiency (Kimura et al., 2015).

Discovery and Development of Novel Compounds

The discovery and development of novel compounds featuring the azabicyclo[3.1.0]hexane moiety continue to be an area of active research. For example, the identification of SUVN-911 as a potent, selective, and orally active neuronal nicotinic acetylcholine α4β2 receptor antagonist for the treatment of depression highlights the ongoing efforts to harness the therapeutic potential of these structures (Nirogi et al., 2020).

特性

IUPAC Name |

[(1S,2S,5R)-3-azabicyclo[3.1.0]hexan-2-yl]methanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH/c8-3-6-5-1-4(5)2-7-6;/h4-8H,1-3H2;1H/t4-,5-,6+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGLZZVXDLDVFDA-WLUDYRNVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1C(NC2)CO.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]1[C@H](NC2)CO.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

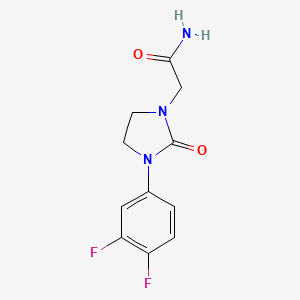

![1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea](/img/structure/B2712376.png)

![3-[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2712378.png)

![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(4-chlorophenyl)piperidine-1-carboxamide](/img/structure/B2712384.png)

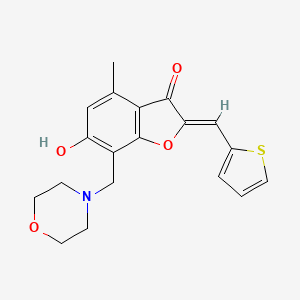

![3-(2-ethoxyethyl)-8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2712390.png)

![1-(tert-butylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2712391.png)

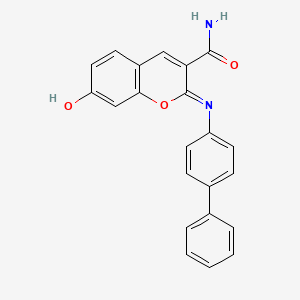

![Benzo[d]thiazol-2-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2712395.png)

![3-[[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2712397.png)